molecular formula C18H19N3 B12939845 Acridine, 9-(piperidinoamino)- CAS No. 28846-40-4

Acridine, 9-(piperidinoamino)-

Cat. No.: B12939845
CAS No.: 28846-40-4
M. Wt: 277.4 g/mol
InChI Key: ZMNVMESJFCJCCS-UHFFFAOYSA-N
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Description

Acridine, 9-(piperidinoamino)- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and industrial applications. The unique structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridine derivatives, including Acridine, 9-(piperidinoamino)-, often involves multi-step processes. One common method is the Bernthsen synthesis, which involves the reaction of diphenylamine with a carboxylic acid in the presence of zinc chloride . Another approach involves the condensation of appropriate 9-aminoacridine derivatives with other compounds under specific conditions .

Industrial Production Methods

Industrial production of acridine derivatives typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as sulfuric acid, and specific reaction environments, like aqueous or organic solvents, are common in these processes .

Chemical Reactions Analysis

Types of Reactions

Acridine, 9-(piperidinoamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of acridine derivatives include sulfuric acid, zinc chloride, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield acridone derivatives, while substitution reactions can produce various substituted acridines .

Scientific Research Applications

Acridine, 9-(piperidinoamino)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acridine derivatives, including Acridine, 9-(piperidinoamino)-, often involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerase and telomerase. This mechanism is critical in its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acridine, 9-(piperidinoamino)- include:

Uniqueness

Acridine, 9-(piperidinoamino)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Its ability to intercalate DNA and inhibit critical enzymes makes it a valuable compound in scientific research and potential therapeutic applications .

Properties

CAS No.

28846-40-4

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

N-piperidin-1-ylacridin-9-amine

InChI

InChI=1S/C18H19N3/c1-6-12-21(13-7-1)20-18-14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h2-5,8-11H,1,6-7,12-13H2,(H,19,20)

InChI Key

ZMNVMESJFCJCCS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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